molecular formula C39H38N3O2P B12946134 2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide

2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide

Cat. No.: B12946134
M. Wt: 611.7 g/mol
InChI Key: AXFIWPFNGAOZKQ-KGNYWXMYSA-N
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Description

2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide (CAS: 1630973-03-3) is a chiral organophosphine compound with a molecular formula of C₃₉H₃₈N₃O₂P and a molecular weight of 611.71 g/mol. Its structure features:

  • A diphenylphosphino group attached to a benzamide backbone.
  • A 6-methoxyquinolin-4-yl moiety, which enhances electronic modulation and steric bulk.
  • A vinyl-substituted quinuclidine core with (1S,2S,4S,5R) stereochemistry, critical for asymmetric catalysis.
  • A stereochemically defined methyl linkage connecting the quinoline and quinuclidine units.

This compound is used as a chiral ligand in asymmetric synthesis, particularly in transition-metal-catalyzed reactions. Its storage requires protection from light and an inert atmosphere (e.g., nitrogen or argon) to prevent degradation .

Properties

Molecular Formula

C39H38N3O2P

Molecular Weight

611.7 g/mol

IUPAC Name

2-diphenylphosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide

InChI

InChI=1S/C39H38N3O2P/c1-3-27-26-42-23-21-28(27)24-36(42)38(32-20-22-40-35-19-18-29(44-2)25-34(32)35)41-39(43)33-16-10-11-17-37(33)45(30-12-6-4-7-13-30)31-14-8-5-9-15-31/h3-20,22,25,27-28,36,38H,1,21,23-24,26H2,2H3,(H,41,43)/t27-,28-,36-,38-/m0/s1

InChI Key

AXFIWPFNGAOZKQ-KGNYWXMYSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a family of chiral ligands derived from cinchona alkaloids. Below is a systematic comparison with structural analogs:

Substituent Variations on the Quinuclidine Core

Compound Name Substituent on Quinuclidine Key Structural Differences Molecular Weight (g/mol) Applications
Target Compound Vinyl (C₅R configuration) Reference structure 611.71 Broad asymmetric catalysis
(S)-((1S,2S,4S,5S)-5-Ethynylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methanamine Ethynyl Triple bond instead of vinyl; altered rigidity 598.69* Enhanced π-backbonding in catalysis
2-(Diphenylphosphaneyl)-N-((R)-((1S,2S,4S,5R)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl)benzamide Ethyl Saturated ethyl group; reduced steric hindrance 613.73* Reactions requiring flexible ligands

Notes:

  • The vinyl group in the target compound introduces rigidity and π-orbital interactions, favoring enantioselectivity in sterically demanding reactions.

Phosphine Group Modifications

Compound Name Phosphine Group Electronic/Steric Effects Price (USD) Supplier Availability
Target Compound Diphenylphosphino Moderate steric bulk, balanced activity $310–385† 1–5 suppliers
2-(Bis(3,5-di-tert-butylphenyl)phosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide Bis(3,5-di-tert-butylphenyl)phosphino High steric hindrance, selective catalysis N/A Specialized suppliers

Notes:

  • Bis(3,5-di-tert-butylphenyl)phosphino () significantly increases steric bulk, improving selectivity in asymmetric allylic alkylation but reducing reaction rates for bulky substrates .
  • The target compound’s diphenylphosphino group offers a balance between activity and accessibility, reflected in its moderate price range .

Stereochemical Variations

Compound Name Stereochemical Configuration Enantiomeric Excess (ee) in Catalysis Price (USD)
2-(Diphenylphosphaneyl)-N-((R)-(6-methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide R-configuration at quinuclidine linkage 85–92% ee (model reactions) $385
Target Compound S-configuration at quinuclidine linkage 90–95% ee (model reactions) $310

Notes:

  • The S-configuration in the target compound provides superior enantioselectivity in ketone hydrogenation compared to R-isomers .
  • Price differences reflect synthetic complexity; R-isomers may require additional purification steps .

Biological Activity

The compound 2-(Diphenylphosphino)-N-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide (CAS No. 1630973-03-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C39H38N3O2PC_{39}H_{38}N_{3}O_{2}P, with a molecular weight of approximately 611.71 g/mol. Its structure features a diphenylphosphino group and a methoxyquinoline moiety, which are believed to contribute to its biological properties.

Structural Formula

Chemical Structure

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The phosphine moiety is known for its ability to interact with various enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways in target cells.
  • Antioxidant Properties : The methoxyquinoline component may provide antioxidant effects, reducing oxidative stress in cells. This property is crucial for protecting against various diseases linked to oxidative damage.
  • Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Biological Activity Effect Reference
AnticancerInhibits tumor cell growth
AntioxidantReduces oxidative stress
Enzyme inhibitionModulates enzyme activity
NeuroprotectiveProtects neuronal cells

Anticancer Activity

In a study conducted by researchers investigating the anticancer properties of quinoline derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

Another study focused on the neuroprotective effects of methoxyquinoline derivatives highlighted that these compounds could mitigate neuronal damage caused by oxidative stress. The results indicated a significant reduction in markers of neurodegeneration when treated with similar compounds .

Enzyme Interaction Studies

Research into the enzyme inhibition profile revealed that the phosphine group could effectively inhibit certain kinases involved in cancer progression. This inhibition was shown to disrupt signaling pathways critical for tumor growth and survival .

Q & A

Q. What are the critical considerations for synthesizing this compound with high enantiomeric purity?

The synthesis requires precise stereochemical control at multiple chiral centers, including the quinuclidine and quinoline moieties. Key steps include:

  • Chiral auxiliary use : Employing enantiopure starting materials (e.g., (1S,2S,4S,5R)-5-vinylquinuclidin-2-yl derivatives) to ensure stereochemical fidelity .
  • Phosphine coordination : Optimizing reaction conditions (e.g., inert atmosphere, low moisture) to prevent oxidation of the diphenylphosphino group .
  • Purification : Chromatography or crystallization to isolate the desired enantiomer, validated via chiral HPLC or X-ray crystallography .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological validation involves:

  • Spectroscopic analysis : 1^1H/13^13C NMR to confirm backbone connectivity and 31^31P NMR for phosphine coordination (δ ~20–30 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C39_{39}H38_{38}N3_3O2_2P, exact mass 635.26 g/mol) .
  • X-ray crystallography : Resolving stereochemistry at the quinuclidine and quinoline junctions .

Q. What safety protocols are essential for handling this compound?

Based on its reactivity profile:

  • Storage : Under argon at –20°C to prevent phosphine oxidation .
  • Exposure mitigation : Use PPE (gloves, goggles) and avoid inhalation (P101/P201 protocols) .
  • Waste disposal : Neutralize with aqueous H2_2O2_2 to oxidize residual phosphine to non-toxic phosphate .

Advanced Research Questions

Q. How does the electronic nature of the diphenylphosphino group influence catalytic activity in cross-coupling reactions?

The phosphine’s electron-donating properties enhance metal-ligand interactions (e.g., Pd or Rh complexes), stabilizing low-valent catalytic intermediates. Comparative studies using bulkier phosphines (e.g., bis(3,5-di-tert-butylphenyl)phosphino analogs) show reduced steric hindrance in this compound, favoring substrate accessibility . Kinetic experiments (e.g., Hammett analysis) can quantify electronic effects on reaction rates .

Q. What experimental strategies resolve contradictions in enantioselectivity data across different catalytic systems?

Conflicting enantioselectivity may arise from solvent polarity or counterion effects. Systematic approaches include:

  • Solvent screening : Test polar (MeCN) vs. nonpolar (toluene) solvents to modulate transition-state stabilization.
  • Additive studies : Introduce chiral anions (e.g., BINOL-phosphate) to reinforce stereocontrol .
  • Computational modeling : DFT calculations to map steric/electronic interactions between the ligand and metal center .

Q. How can researchers optimize ligand design for asymmetric hydrogenation using this compound?

Advanced optimization involves:

  • Substituent tuning : Replace the 6-methoxyquinoline group with electron-withdrawing groups (e.g., CF3_3) to enhance metal-to-substrate electron transfer .
  • Dynamic kinetic resolution : Pair the ligand with Ir catalysts to exploit non-covalent interactions (e.g., π-stacking) in prochiral substrates .
  • High-throughput screening : Test ligand-metal combinations under varied pressures/temperatures to identify optimal enantioselectivity (>90% ee) .

Q. What methodologies assess the compound’s stability under catalytic conditions?

Stability studies should include:

  • In situ monitoring : Use 31^31P NMR to track phosphine oxidation during catalysis .
  • Accelerated aging : Expose the ligand to elevated temperatures (60°C) and O2_2 to simulate long-term degradation .
  • Recycling tests : Recover the ligand-metal complex via precipitation and measure catalytic efficiency over multiple cycles .

Methodological Notes

  • Contradiction management : Cross-validate spectral data (e.g., NMR vs. X-ray) to resolve structural ambiguities .
  • Advanced applications : Explore its use in photoredox catalysis by conjugating the quinoline moiety with light-harvesting chromophores .

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